molecular formula C9H16N2O B15321097 4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-ol

4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-ol

Cat. No.: B15321097
M. Wt: 168.24 g/mol
InChI Key: JKSRPRFQOURFJL-UHFFFAOYSA-N
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Description

4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-ol is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-ol typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with a suitable Grignard reagent, followed by a reduction step. The reaction conditions often include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: -78°C to room temperature

    Reagents: Grignard reagent (e.g., methylmagnesium bromide), reducing agent (e.g., lithium aluminum hydride)

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: Further reduction to the corresponding alkane using hydrogenation catalysts.

    Substitution: Nucleophilic substitution reactions at the hydroxyl group using reagents like tosyl chloride to form tosylates.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, room temperature

    Reduction: Hydrogen gas with palladium on carbon catalyst, room temperature

    Substitution: Tosyl chloride in pyridine, room temperature

Major Products Formed

    Oxidation: 4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-one

    Reduction: 4-(1-Ethyl-1h-pyrazol-4-yl)butane

    Substitution: 4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-yl tosylate

Scientific Research Applications

4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-ol has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Pyrazol-4-yl)butan-2-ol: Lacks the ethyl group, which may affect its reactivity and biological activity.

    4-(1-Phenyl-1H-pyrazol-4-yl)butan-2-ol: Contains a phenyl group instead of an ethyl group, leading to different steric and electronic properties.

Uniqueness

4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-ol is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its chemical reactivity and biological interactions. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

4-(1-ethylpyrazol-4-yl)butan-2-ol

InChI

InChI=1S/C9H16N2O/c1-3-11-7-9(6-10-11)5-4-8(2)12/h6-8,12H,3-5H2,1-2H3

InChI Key

JKSRPRFQOURFJL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CCC(C)O

Origin of Product

United States

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